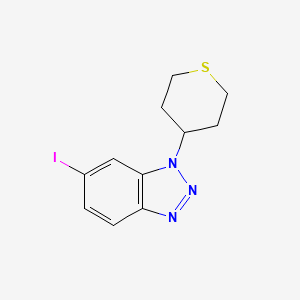
2-Bromo-1,3-dichloro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, substituted with bromine, chlorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Bromo-1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-dichloro-4-nitrobenzene when hydroxide is the nucleophile.
Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-dichloro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
2-Chloro-1,3-dibromo-4-nitrobenzene: Similar structure but with different halogen substitution, affecting its reactivity and applications.
1,3-Dichloro-4-nitrobenzene:
Uniqueness: 2-Bromo-1,3-dichloro-4-nitrobenzene is unique due to the presence of both bromine and chlorine atoms along with a nitro group. This combination of substituents imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C6H2BrCl2NO2 |
|---|---|
Molekulargewicht |
270.89 g/mol |
IUPAC-Name |
2-bromo-1,3-dichloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H |
InChI-Schlüssel |
GCZNRAYEBNRGKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)

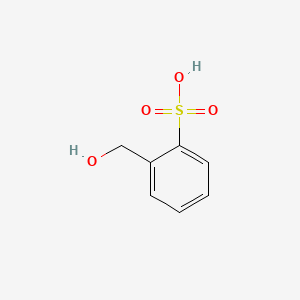

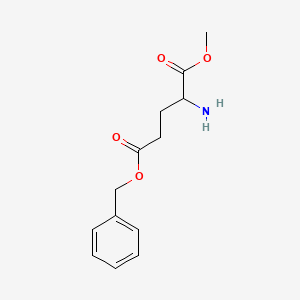


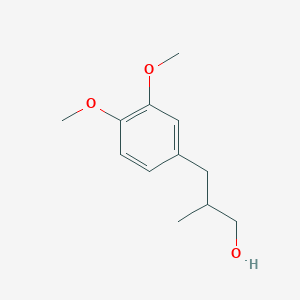
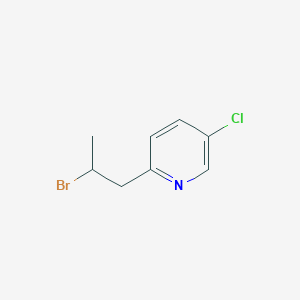

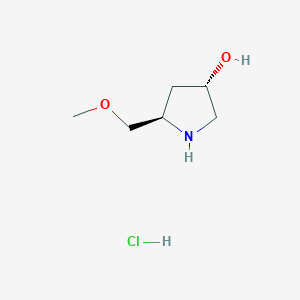
![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
